Methyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1-carboxylate
Description
Methyl 2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate is a bicyclic heterocyclic compound featuring a seven-membered azepine ring fused to a benzene ring. The ester functional group at the 1-position enhances its utility as a synthetic intermediate for pharmaceuticals and bioactive molecules.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
methyl 2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)13-9-5-4-7-10-6-2-3-8-11(10)13/h2-3,6,8H,4-5,7,9H2,1H3 |
InChI Key |
ATTPQCBJUWLLMW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCCCC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzyl alcohol with methyl acrylate under acidic conditions to form the desired azepine ring. The reaction is usually carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.
Medicine: It is being explored for its potential therapeutic properties, including its use as a drug candidate for treating various diseases.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist of certain receptors, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially providing therapeutic benefits for neurological disorders.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, CF₃): Enhance reactivity in cross-coupling reactions or modulate bioactivity. The 7-Cl and 1-tosyl groups in 2633587-48-9 likely increase electrophilicity for nucleophilic substitutions . Amino and Hydroxy Groups: Introduce hydrogen-bonding capabilities, as seen in 811841-95-9 and 872624-60-7, which are critical for interactions in drug-receptor systems .
Synthetic Efficiency :
Physicochemical and Functional Properties
Table 2: Physicochemical and Functional Comparisons
Key Observations:
- Stability : tert-Butyl esters (e.g., 872624-60-7) exhibit enhanced hydrolytic stability compared to methyl esters, making them suitable for prolonged storage .
- Bioactivity : Benazepril hydrochloride, a carboxylic acid derivative, demonstrates the pharmaceutical relevance of benzoazepine carboxylates. The methyl ester in the target compound may serve as a prodrug precursor, hydrolyzing in vivo to active acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
